4-Amino Levamisole

Descripción general

Descripción

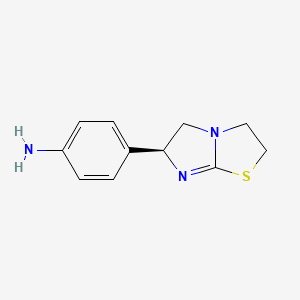

4-Amino Levamisole is a chemical compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antiviral, and immunomodulatory properties . The structure of this compound includes an imidazo[2,1-b][1,3]thiazole ring system, which is a fused heterocyclic system containing both nitrogen and sulfur atoms .

Métodos De Preparación

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including 4-Amino Levamisole, typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

4-Amino Levamisole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position of the imidazo[2,1-b][1,3]thiazole ring.

Aplicaciones Científicas De Investigación

Anticancer Properties

4-Amino Levamisole has shown promising results in cancer research:

- Mechanism of Action : The compound exhibits broad-spectrum antiproliferative activity against multiple cancer cell lines by modulating immune responses and inhibiting tumor growth .

- Case Study : In a study involving human myeloma cell lines, levamisole demonstrated significant anti-proliferative effects when used alongside 5-fluorouracil for treating relapsed colon cancer .

Immunomodulatory Effects

The compound acts as an immunostimulant:

- T-cell Activation : It enhances T-cell activation and proliferation, which can be beneficial in immunocompromised patients .

- Research Findings : Studies have indicated that levamisole can alter neurotransmitter metabolism in the brain, suggesting its potential role in managing withdrawal symptoms in opiate-dependent individuals .

Anthelmintic Activity

This compound is also utilized in veterinary medicine:

- Application : It is effective against nematode infestations in domestic animals, showcasing its anthelmintic properties .

- Research : Investigations into Brugia malayi have shown that levamisole activates muscle acetylcholine receptors, leading to paralysis of the parasites .

Comparative Analysis with Other Compounds

| Property | This compound | Levamisole | Other Derivatives |

|---|---|---|---|

| Anticancer Activity | High | Moderate | Variable |

| Immunomodulation | Strong | Strong | Variable |

| Anthelmintic Activity | Moderate | High | Low |

| Mechanism of Action | T-cell modulation | AChR activation | Varies |

Mecanismo De Acción

The mechanism of action of 4-Amino Levamisole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the immune system through T-cell activation and proliferation, increase neutrophil mobility, and stimulate antibody formation . These activities contribute to its anticancer and immunomodulatory effects.

Comparación Con Compuestos Similares

4-Amino Levamisole can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used for its immunostimulating activities.

Other derivatives: Various imidazo[2,1-b][1,3]thiazole derivatives have been synthesized and evaluated for their biological activities, including anticancer, antiviral, and antifungal properties.

The uniqueness of this compound lies in its specific structure and the broad spectrum of biological activities it exhibits, making it a valuable compound for further research and development.

Actividad Biológica

4-Amino Levamisole, a derivative of levamisole, is primarily recognized for its immunomodulatory and anthelmintic properties. This compound has garnered attention due to its multifaceted biological activities, particularly in the context of neuromuscular transmission and immune response modulation. The following sections will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Levamisole Receptor Activation

this compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly influencing the neuromuscular junctions in nematodes. Research indicates that it selectively activates various nAChR subtypes, which leads to increased muscle contraction and paralysis in parasitic worms. The compound has been shown to produce significant electrophysiological responses in Caenorhabditis elegans and other nematodes, indicating its effectiveness as an anthelmintic agent .

Phosphorylation Effects

Studies have demonstrated that the phosphorylation of levamisole receptors can alter their sensitivity and activity. For instance, the involvement of calcium/calmodulin-dependent kinase II (CaM kinase II) in receptor phosphorylation has been observed, suggesting a complex regulatory mechanism that enhances the biological effects of this compound .

Immunomodulatory Effects

Opiate Withdrawal Syndrome

Research highlights the potential of this compound in modulating immune responses during opiate withdrawal. In a study involving morphine-dependent rats, administration of levamisole significantly attenuated withdrawal symptoms precipitated by naltrexone. The compound was found to elevate endogenous morphine levels in the brain, suggesting a role in modulating neurotransmitter metabolism during stress responses .

| Neurotransmitter | Effect of this compound |

|---|---|

| Norepinephrine | Increased levels in certain brain regions |

| Dopamine | Altered metabolism; increased levels in specific areas |

| Serotonin | Regionally dependent changes observed |

Case Studies

Levamisole-Associated Complications

A notable case study reported multifocal inflammatory leukoencephalopathy associated with levamisole use in cocaine users. While this primarily pertains to levamisole's illicit use as a cutting agent, it underscores the compound's significant biological effects on the central nervous system and immune system interactions .

Research Findings

Recent studies have focused on the pharmacological properties of this compound:

- Electrophysiological Studies : Electrophysiological analyses have shown that this compound induces significant currents through nAChRs at concentrations typically used for therapeutic purposes. The efficacy of levamisole was noted to be lower than acetylcholine but exhibited prolonged effects due to slower washout kinetics from receptor sites .

- Toxicological Assessments : In cases of overdose or misuse, levamisole can lead to severe complications such as cardiovascular instability and neurological impairments. These findings highlight the importance of understanding both therapeutic and adverse effects associated with its use .

Propiedades

IUPAC Name |

4-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7,12H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPPGYXTOFTCDF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747004 | |

| Record name | 4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76497-82-0 | |

| Record name | 4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.